Erythromycin-d3 A 9-Oxime
Description
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Properties
Molecular Formula |
C₃₇H₆₅D₃N₂O₁₃ |
|---|---|
Molecular Weight |
751.96 |
Synonyms |
9-Erythromycin-d3 9-Oxime; 9-Erythromycin-d3 A Oxime; Erythromycin-d3 Oxime; _x000B_Roxithromycin-d3 Impurity C; |
Origin of Product |
United States |
Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic core. This encapsulation can protect the guest molecule from the surrounding environment, thereby improving its stability. Studies have shown that complexation of erythromycin (B1671065) with β-cyclodextrin can enhance its stability in aqueous solutions by shielding the molecule from nucleophilic attack that leads to hydrolysis. nih.gov This approach is highly applicable to research formulations of erythromycin oximes, where maintaining the integrity of the compound in solution is crucial for accurate experimental results. The formation of these inclusion complexes can improve both the solubility and chemical stability of the macrolide. epslibrary.atresearchgate.net
Table 2: Characteristics of Erythromycin-Cyclodextrin Complexes nih.govnih.gov
| Complexation Method | Type of Complex | Key Finding |
| Kneading | Non-host-guest packing complex | Improved stability in aqueous solution |
| Stirring | Non-host-guest packing complex | Longer duration of bactericidal activity |
Encapsulation in Nanoparticles and Liposomes:
Encapsulating erythromycin (B1671065) analogues within lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and liposomes, is another effective strategy for enhancing stability. nih.govnih.gov These formulations protect the drug from the external environment, thereby preventing degradation.
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They can encapsulate hydrophobic drugs like erythromycin and its derivatives, offering good physical stability and controlled release profiles. nih.gov
Liposomes: Liposomes are vesicular structures composed of one or more lipid bilayers. They can encapsulate both hydrophilic and hydrophobic compounds. For erythromycin analogues, liposomes can provide a protective barrier against acidic hydrolysis and allow for controlled release in research assays. nih.gov Recent advancements have explored the use of erythrocyte-based liposomes to improve biocompatibility and circulation time. semanticscholar.org
Table 3: Overview of Nanoparticulate Formulations for Erythromycin Analogues
| Formulation Type | Key Advantages for Stability |
| Solid Lipid Nanoparticles (SLNs) | Protection from aqueous environment, controlled release |
| Liposomes | Encapsulation of both hydrophilic and hydrophobic moieties, biocompatibility |
Chemical Modification:
The synthesis of more stable analogues through chemical modification is a fundamental strategy. The formation of the 9-oxime is itself a prime example of this approach. Further derivatization of the oxime, for instance, by creating ether oxime derivatives like roxithromycin, has been shown to significantly enhance acid stability and improve pharmacokinetic properties. uomus.edu.iq While the synthesis of novel derivatives may be beyond the scope of routine formulation for research, the principle underscores the importance of the chemical structure in determining stability.
For research purposes, the choice of a suitable solvent system is also critical. The use of co-solvents can influence the stability of erythromycin (B1671065) in solution. dntb.gov.ua The optimal pH for erythromycin stability is near neutrality, and therefore, buffered solutions are essential for in vitro studies to prevent acid-catalyzed degradation. uomus.edu.iq
Biochemical and Mechanistic Studies of Erythromycin D3 a 9 Oxime and Its Analogues
Investigation of Metabolic Pathways and Biotransformations using Isotope Tracing Techniques
Isotope tracing is a powerful technique used to track the metabolic fate of a drug within a biological system. nih.govnih.gov By replacing three hydrogen atoms with deuterium (B1214612) (d3) in the Erythromycin (B1671065) A 9-Oxime molecule, a stable isotope-labeled version is created. This "heavy" version is chemically identical to the parent compound but can be distinguished by mass spectrometry. This allows researchers to use Erythromycin-d3 A 9-Oxime as an internal standard in quantitative analyses, ensuring high accuracy and precision when studying the metabolism of the non-labeled therapeutic compound. nih.gov
In vitro and ex vivo studies are fundamental to elucidating the metabolic pathways of a drug candidate before it proceeds to in vivo trials. These studies typically involve incubating the drug with liver microsomes, hepatocytes, or other tissue preparations that contain metabolic enzymes.
For erythromycin and its analogues, the primary site of metabolism is the liver, mediated by the cytochrome P450 (CYP450) enzyme system, particularly CYP3A4. The major metabolic pathway for erythromycin is N-demethylation of the desosamine (B1220255) sugar.
While specific metabolic data for Erythromycin A 9-Oxime is not extensively detailed in the available literature, the pathways can be inferred from its parent compound, erythromycin. The use of a deuterated standard like this compound is critical in these experiments to differentiate the parent drug from its metabolites and to accurately quantify their formation over time.
Table 1: Potential Metabolic Transformations of Erythromycin Analogues
| Transformation | Description | Key Enzymes |
| N-Demethylation | Removal of one or both methyl groups from the desosamine sugar. | CYP3A4 |
| Hydroxylation | Addition of a hydroxyl group to the macrolide ring. | CYP450 family |
| Hydrolysis | Cleavage of the cladinose (B132029) sugar. | Acid-catalyzed or enzymatic |
Accurate quantification of a drug and its metabolites in biological matrices such as plasma, urine, and tissues is paramount for understanding its pharmacokinetics. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. nih.gov
In these assays, a known quantity of the stable isotope-labeled internal standard, such as this compound, is added to the biological sample before extraction and analysis. Because the internal standard behaves identically to the analyte during sample preparation and ionization, it corrects for any loss of analyte during the procedure. The mass spectrometer can differentiate between the analyte and the heavier internal standard, allowing for precise quantification. nih.gov This methodology has been successfully applied to quantify erythromycin and its major metabolite, N-desmethyl-erythromycin, in various biological samples. nih.gov
Molecular-Level Interactions with Ribosomal Components and Other Cellular Targets
The antibacterial activity of erythromycin and its analogues stems from their ability to inhibit protein synthesis in susceptible bacteria. mdpi.commdpi.com This is achieved by binding to the bacterial ribosome.
Erythromycin and its derivatives bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). mdpi.comnih.govdiva-portal.org The binding site is located near the peptidyl transferase center (PTC) and involves interactions with the 23S ribosomal RNA (rRNA). mdpi.commdpi.comresearchgate.net
Key interactions that stabilize the binding include:
A hydrogen bond between the 2'-hydroxyl group of the desosamine sugar and nucleotide A2058 of the 23S rRNA. researchgate.net
Interactions with other nucleotides, such as A2059. nih.gov
Contact with ribosomal proteins L4 and L22, which are components of the tunnel wall. mdpi.com
Table 2: Key Ribosomal Components for Erythromycin Analogue Binding
| Ribosomal Component | Role in Binding | Specific Residues/Nucleotides |
| 23S rRNA (50S subunit) | Primary binding site; forms critical hydrogen bonds. | A2058, A2059 |
| Ribosomal Protein L4 | Forms part of the nascent peptide exit tunnel wall. | N/A |
| Ribosomal Protein L22 | Forms part of the nascent peptide exit tunnel wall. | N/A |
By binding within the nascent peptide exit tunnel, erythromycin acts as a steric block, physically obstructing the passage of the growing polypeptide chain. mdpi.com This does not immediately halt all protein synthesis. Instead, the inhibition is context-dependent, relying on the specific amino acid sequence of the nascent peptide. nih.govdiva-portal.org
Research on Chemical Stability, Degradation Kinetics, and Impurity Formation in Controlled Environments
A major drawback of Erythromycin A is its instability in acidic conditions, such as those found in the stomach. nih.govresearchgate.net This instability leads to its degradation into inactive products.
The acidic environment catalyzes an intramolecular cyclization reaction involving the C-9 ketone and the hydroxyl groups at C-6 and C-12. researchgate.net This forms biologically inactive degradation products like anhydroerythromycin A. nih.govresearchgate.net The creation of the 9-oxime derivative, Erythromycin A 9-Oxime, is a strategic chemical modification to block this degradation pathway by removing the reactive ketone group. nih.gov This modification significantly enhances the compound's stability in acidic environments.
During the synthesis of Erythromycin A 9-Oxime, the formation of impurities is a critical concern. One potential impurity is the (Z)-isomer of the oxime, as the (E)-isomer is generally the more desired product. acs.org Manufacturing processes are therefore optimized to maximize the yield of the correct isomer and minimize the formation of degradation impurities. google.comepo.org High-performance liquid chromatography (HPLC) is a standard method used for the quantitative analysis and impurity profiling of Erythromycin 9-Oxime. bit.edu.cn
Table 3: Common Impurities and Degradation Products of Erythromycin and its Derivatives
| Compound Name | Type | Formation Pathway |
| Anhydroerythromycin A | Degradation Product | Acid-catalyzed intramolecular dehydration of Erythromycin A. nih.gov |
| (Z)-isomer of 9-Oxime | Process Impurity | Formed during the oximation reaction alongside the (E)-isomer. acs.org |
| Decladinosylated Oxime | Process Impurity | Hydrolysis of the cladinose sugar during synthesis. acs.org |
| Erythromycin A 9,11-Imino Ether | Impurity | A potential related substance found in erythromycin preparations. pharmaffiliates.comsimsonpharma.com |
Acid-Catalyzed Degradation Mechanisms of Erythromycin Oximes
Erythromycin A is notably unstable in acidic conditions, a characteristic that has driven the development of more robust analogues. The primary mechanism of its acid-catalyzed degradation involves an intramolecular cyclization reaction. The C-9 ketone, in conjunction with the hydroxyl groups at C-6 and C-12, participates in the formation of biologically inactive degradation products, namely the 8,9-anhydro-6,9-hemiketal and the 6,9;9,12-spiroketal of 5-O-desosaminyl-erythronolide A. epslibrary.atresearchgate.net
Modification of the C-9 ketone to an oxime, as in Erythromycin A 9-Oxime, is a key chemical strategy to mitigate this degradation pathway and improve acid stability. scbt.com This modification prevents the intramolecular cyclization that is characteristic of the degradation of the parent compound. uomus.edu.iq However, the oxime derivative is still susceptible to acid-catalyzed hydrolysis, albeit typically at a slower rate than the degradation of erythromycin A.
A kinetic study of the acid-catalyzed hydrolysis of erythromycin oxime has demonstrated that the degradation follows pseudo-first-order kinetics. nih.gov The rate of this hydrolysis is dependent on temperature, with an increase in temperature leading to a faster degradation rate. The activation energy for this process has been calculated, providing a quantitative measure of the energy barrier for the hydrolytic degradation of the oxime. nih.gov
While detailed mechanistic studies specifically on this compound are not extensively available in the reviewed literature, the principles of kinetic isotope effects (KIE) are well-established. wikipedia.org The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, particularly if the bond to the isotope is broken in the rate-determining step. nih.gov In the case of this compound, where the deuterium atoms are located on the N-methyl group of the desosamine sugar, a significant primary kinetic isotope effect on the hydrolysis of the oxime is not expected as these C-H bonds are not directly involved in the hydrolytic cleavage of the C=NOH bond. However, secondary isotope effects could subtly influence reaction rates and equilibria. wikipedia.org Further research is required to quantify the precise impact of this deuteration on the degradation kinetics of the oxime.
Table 1: Kinetic Parameters for the Acid-Catalyzed Hydrolysis of Erythromycin Oxime nih.gov
| Temperature (°C) | Pseudo-first-order rate constant (k, s⁻¹) |
| 17 | Data not available in abstract |
| 26 | Data not available in abstract |
| 36 | Data not available in abstract |
| Activation Energy (Ea) | Calculated |
Note: Specific rate constants at each temperature were determined in the study but are not available in the abstract. The study confirms a temperature-dependent reaction and the calculation of activation energy.
The primary degradation products of erythromycin A under acidic conditions are well-characterized. epslibrary.atresearchgate.net However, specific degradation products resulting from the acid-catalyzed hydrolysis of Erythromycin A 9-Oxime are less detailed in the available literature. The hydrolysis of the oxime functionality would be expected to regenerate the C-9 ketone of erythromycin A, which would then be susceptible to the characteristic intramolecular cyclization.
Strategies for Enhancing Chemical Stability in Research Formulations
Given the inherent instability of erythromycin and its analogues in aqueous and acidic environments, various strategies have been developed to enhance their chemical stability for both therapeutic and research applications. These strategies primarily focus on protecting the labile functionalities of the macrolide structure.
Applications of Erythromycin D3 a 9 Oxime As a Research Probe and Tool
Internal Standard in Bioanalytical Method Development for Macrolide Quantification
In the field of pharmacokinetics and bioanalysis, the accurate quantification of drugs and their metabolites in biological matrices is paramount. Isotopically labeled compounds are considered the gold standard for use as internal standards in mass spectrometry-based assays due to their near-identical chemical and physical properties to the analyte of interest. biomol.com Erythromycin-d3 A 9-Oxime is ideally suited for this role in the development of bioanalytical methods for macrolide quantification.
When added to a biological sample (e.g., plasma, serum, or tissue homogenate) at a known concentration, this compound co-elutes with the unlabeled Erythromycin (B1671065) A 9-Oxime during liquid chromatography (LC). maxwellsci.comresearchgate.net However, due to the mass difference imparted by the three deuterium (B1214612) atoms, it is readily distinguishable by a mass spectrometer (MS). This allows it to serve as a precise reference to correct for variability during sample preparation, extraction, and ionization in the MS source. The use of a stable isotope-labeled internal standard like this compound enhances the accuracy, precision, and robustness of quantitative methods, which is essential for reliable pharmacokinetic studies.
Below is a table outlining typical parameters for an LC-MS/MS method developed for the quantification of a macrolide intermediate where this compound would be an appropriate internal standard.
| Parameter | Typical Value/Condition | Purpose |
| Chromatography | ||
| Column | C18 Reverse-Phase (e.g., Inertsil ODS) maxwellsci.comresearchgate.net | Separation of analyte from matrix components. |
| Mobile Phase | Acetonitrile/Phosphate (B84403) Buffer Gradient maxwellsci.comresearchgate.net | To achieve optimal chromatographic resolution. |
| Flow Rate | 0.4 - 1.0 mL/min | Controls the speed of separation. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes macrolide compounds. |
| MS/MS Transitions | Analyte: e.g., 749.5 -> 591.3 m/z | Specific parent-to-daughter ion transition for quantification of the analyte. |
| IS: e.g., 752.5 -> 594.3 m/z | Specific transition for the deuterated internal standard, shifted by +3 Da. | |
| Collision Energy | Optimized for each transition | To ensure efficient and reproducible fragmentation. |
Exploration of Structure-Activity Relationships (SAR) for Macrolide Class (Methodological Perspective)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. The conversion of the C9-ketone of erythromycin to a 9-oxime is a common starting point for creating diverse libraries of new macrolide analogues. nih.govnih.govnih.gov These modifications aim to enhance antibacterial potency, broaden the spectrum of activity, or overcome resistance mechanisms. nih.gov
From a methodological perspective, this compound is a valuable tool in these SAR explorations. The deuterium label acts as a stable isotopic tracer that does not significantly alter the compound's biological properties but allows for its precise differentiation and quantification in complex biological systems using mass spectrometry. This is particularly useful in several types of experiments:
Metabolic Stability Assays: When a novel macrolide derived from the 9-oxime scaffold is incubated with liver microsomes or other metabolic systems, the d3-labeled parent compound can be used to accurately track its rate of degradation and the formation of metabolites. This helps researchers understand how structural modifications affect the drug's metabolic fate.
Competitive Binding Assays: To determine the binding affinity of new analogues to the bacterial ribosome, researchers can perform competitive binding experiments against a labeled probe. Using this compound or a derivative allows for the sensitive detection and quantification of the displaced labeled compound by LC-MS, providing a precise measure of the new analogue's binding potency.
Cellular Uptake and Efflux Studies: The isotopic label enables researchers to distinguish the administered experimental compound from any endogenous molecules, allowing for a clear and quantitative assessment of how much drug enters bacterial cells and how rapidly it is removed by efflux pumps.
Building Block for the Synthesis of Novel Research Compounds with Modified Macrocyclic Scaffolds
This compound is not just a research tool but also a fundamental building block for the semi-synthesis of next-generation macrolide antibiotics with profoundly altered structures. nih.govnih.govresearchgate.net The 9-oxime functionality is a linchpin for chemical transformations that modify the core macrocyclic scaffold, leading to compounds with novel properties. researchgate.netgoogle.com
One of the most significant transformations enabled by the 9-oxime is the Beckmann rearrangement. This reaction allows for the expansion of the 14-membered erythromycin lactone ring into a 15-membered ring by incorporating a nitrogen atom. researchgate.netmdpi.com This chemical scaffold modification is the basis for the entire class of azalide antibiotics, the most famous of which is Azithromycin (B1666446). mdpi.comnih.gov The synthesis of azalides begins with the 9(E)-erythromycin A oxime, which is rearranged to form an intermediate amide or imino-ether, that is subsequently reduced to the cyclic amine within the macrolide ring. researchgate.netmdpi.com
Beyond ring expansion, the 9-oxime serves as a versatile anchor point for attaching a wide variety of side chains and functional groups, leading to the creation of extensive libraries of novel compounds for antibacterial screening. nih.govnih.govnih.gov The use of the d3-labeled version of this building block allows researchers to conduct mechanistic studies on these complex synthetic transformations and to perform detailed metabolic profiling of the resulting novel compounds without the need for a separate radiolabeling synthesis campaign.
| Starting Material | Key Reaction | Resulting Scaffold/Class | Example Compound |
| Erythromycin A 9-Oxime | Beckmann Rearrangement | 15-Membered Azalide Ring | Azithromycin researchgate.netmdpi.com |
| Erythromycin A 9-Oxime | O-Alkylation with various side chains | 9-O-Substituted Oxime Ethers | Novel anti-Mycobacterium avium complex agents nih.gov |
| Erythromycin A 9-Oxime | Michael Addition | Novel Oxime Ether Derivatives | Experimental antibacterial agents nih.gov |
| Erythromycin 9-Oxime | Reaction with epoxy ether intermediate, then amine opening | Oxime Ether Analogues | Experimental antibacterial agents nih.gov |
Emerging Research Frontiers and Methodological Advancements
Integration of Multi-Omics Approaches with Stable Isotope Tracing
The integration of multi-omics approaches—such as genomics, proteomics, and metabolomics—with stable isotope tracing represents a powerful strategy for elucidating the complex biological interactions of Erythromycin-d3 A 9-Oxime. Stable isotope tracing, a technique used to track the metabolic fate of molecules, has been revolutionized by advancements in mass spectrometry and nuclear magnetic resonance. nih.govmdpi.com By introducing isotopically labeled compounds like this compound into biological systems, researchers can trace the journey of the molecule and its metabolites. metsol.com
When combined with metabolomics, this approach allows for the precise identification and quantification of downstream metabolic products of this compound. nih.gov This can reveal previously unknown metabolic pathways affected by the compound. Proteomics can then be employed to identify protein targets that interact with the compound or its metabolites, offering insights into its mechanism of action and potential off-target effects. Furthermore, genomics can help in understanding how genetic variations may influence the metabolism and efficacy of the drug.
The deuterium (B1214612) labeling in this compound provides a distinct mass signature that facilitates its detection and tracking in complex biological samples. This is particularly advantageous in multi-omics studies where the sheer volume of data can be overwhelming. The ability to distinguish the compound and its derivatives from the endogenous metabolome with high confidence is crucial for accurate data interpretation.
Table 1: Application of Multi-Omics in Conjunction with this compound
| Omics Field | Application with this compound | Potential Insights |
| Metabolomics | Tracing the metabolic fate of the deuterated compound. | Identification of novel metabolic pathways and breakdown products. |
| Proteomics | Identifying protein binding partners. | Elucidation of the mechanism of action and off-target effects. |
| Genomics | Correlating genetic variants with drug metabolism. | Understanding inter-individual variability in drug response. |
Advances in Computational Chemistry and Molecular Dynamics Simulations for Oxime Derivatives
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in drug discovery and development, offering atomic-level insights into drug-receptor interactions. nih.gov For oxime derivatives of erythromycin (B1671065), these computational approaches are particularly valuable for understanding their binding to the bacterial ribosome, which is their primary target. nih.govdocumentsdelivered.com
Recent advancements in computational power and algorithms allow for more accurate and longer-timescale MD simulations. These simulations can predict the binding affinity and conformational changes of this compound within the ribosomal exit tunnel. nih.gov The presence of the oxime functional group, a modification designed to improve acid stability and alter pharmacokinetic properties, can be computationally modeled to understand its influence on binding orientation and interactions with ribosomal RNA and proteins. nih.gov
Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be applied to study the chemical reactions that this compound might undergo, such as metabolic transformations. The deuterium labeling in the molecule can also be computationally investigated to understand its effect on the compound's vibrational properties and potential kinetic isotope effects, which may influence its metabolic stability.
Table 2: Computational Approaches for Studying this compound
| Computational Method | Application to this compound | Research Focus |
| Molecular Docking | Predicting the binding pose within the bacterial ribosome. | Initial screening of binding affinity and orientation. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the drug-ribosome complex. | Understanding conformational changes and interaction stability. |
| QM/MM | Modeling enzymatic reactions involving the compound. | Investigating metabolic pathways and reaction mechanisms. |
Development of Next-Generation Isotope-Labeled Macrolide Oxime Probes for Specific Biochemical Questions
The unique structural features of this compound, namely its macrolide scaffold, oxime functional group, and stable isotope label, position it as a promising candidate for the development of next-generation biochemical probes. frontiersin.org Chemical probes are essential tools for studying biological processes in their native environment. frontiersin.org The development of fully synthetic platforms for creating diverse macrolide structures has expanded the possibilities for designing such probes. sciencedaily.comnih.govacs.org
The deuterium label in this compound serves as a "silent" reporter that generally does not alter the compound's biological activity, a crucial characteristic for a reliable probe. frontiersin.org This allows researchers to track the molecule's distribution and interactions within cells and tissues without the steric hindrance or potential for altered pharmacology that can be associated with larger tags like fluorescent dyes.
Future research could focus on incorporating other functionalities into the this compound scaffold to create more sophisticated probes. For instance, the addition of a photoreactive group could enable photo-affinity labeling to covalently trap and identify binding partners. Similarly, the attachment of a bioorthogonal handle would allow for the "click chemistry"-mediated attachment of reporter molecules for imaging or enrichment purposes. The synthesis of such advanced probes based on the this compound framework would open up new avenues for investigating the intricate biochemical questions surrounding macrolide antibiotics.
Table 3: Potential Next-Generation Probes Based on this compound
| Probe Type | Modification to this compound | Application |
| Photo-affinity Probe | Addition of a photoreactive group. | Covalent capture and identification of binding proteins. |
| Bioorthogonal Probe | Incorporation of a clickable chemical handle. | In-situ labeling and imaging of the compound's localization. |
| Activity-Based Probe | Design to react with specific enzyme classes. | Profiling enzyme activity in response to macrolide treatment. |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Erythromycin-d3 A 9-Oxime, and how does regioselective modification at the 9-oxime position impact yield?
- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions of erythromycin, followed by oxime formation at the 9-keto group. Regioselective allylation or alkylation can be achieved by protecting the 9-oxime ether, as demonstrated in studies where 9-oxime derivatives showed enhanced stability during functionalization . Key steps include:
- Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated solvents) under controlled pH and temperature to ensure isotopic purity.
- Oxime formation : React erythromycin-d3 with hydroxylamine hydrochloride in methanol under reflux, followed by purification via column chromatography.
- Yield optimization : Monitor reaction progress using HPLC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometric ratios of reagents .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Combine NMR (¹H, ¹³C, and ²H), high-resolution mass spectrometry (HR-MS), and infrared spectroscopy (IR) to confirm structural integrity and isotopic labeling.
- NMR : The ²H isotope shifts are minimal in ¹H NMR but detectable in ²H-decoupled spectra. The 9-oxime proton appears as a singlet at ~8.5 ppm in ¹H NMR .
- HR-MS : Look for a molecular ion peak at m/z 749.45 (C₃₇H₆₈D₃N₂O₁₃⁺) with isotopic purity ≥98% .
- IR : Confirm oxime formation via a strong C=N stretch at ~1640 cm⁻¹ .
Advanced Research Questions
Q. How does the 9-oxime modification in Erythromycin-d3 influence its binding affinity to bacterial ribosomes compared to native erythromycin?
- Methodological Answer : Perform competitive binding assays using Staphylococcus aureus ribosomes and fluorescent probes (e.g., BODIPY-erythromycin).
- Experimental design :
Prepare ribosome suspensions from erythromycin-sensitive and resistant strains.
Incubate with this compound and measure displacement of fluorescent probes via fluorescence polarization.
Compare dissociation constants (Kd) with native erythromycin using nonlinear regression analysis.
- Data interpretation : Studies show that 9-oxime derivatives exhibit altered binding kinetics due to steric hindrance from the oxime group, reducing efficacy against macrolide-resistant strains with methylated 23S rRNA .
Q. What statistical approaches are recommended for analyzing contradictory data on the antibacterial activity of this compound across different bacterial strains?
- Methodological Answer : Apply mixed-effects models to account for variability between strains and experimental replicates.
- Variables : Fixed effects = bacterial strain, drug concentration; Random effects = lab conditions, operator bias.
- Tools : Use R packages (e.g.,
lme4) or SAS PROC MIXED for ANOVA-like comparisons. - Contradiction resolution : If activity varies (e.g., MICs range from 0.5 µg/mL to >128 µg/mL), perform post hoc tests (Tukey HSD) to identify strain-specific resistance mechanisms (e.g., efflux pumps vs. target modification) .
Q. How can researchers optimize experimental protocols to minimize deuterium loss during in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Stabilization strategies : Use deuterium-enriched solvents (e.g., DMSO-d6) and avoid aqueous buffers at high temperatures.
- Analytical validation : Employ LC-MS/MS with multiple reaction monitoring (MRM) to track deuterium retention in plasma samples. For example, monitor transitions m/z 749.45 → 576.30 (erythromycin-d3) and 752.48 → 579.32 (deuterium-loss artifact) .
- Control experiments : Include a non-deuterated analog to quantify background interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
